Methyl 2,3,5-tri-O-benzylpentofuranoside
Overview
Description
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is a chemical compound with the molecular formula C27H30O5 and a molecular weight of 434.52 g/mol . It is a derivative of ribofuranoside, where the hydroxyl groups at positions 2, 3, and 5 are replaced by benzyl groups. This compound is primarily used in research and industrial applications, particularly in the synthesis of nucleoside analogs and antiviral drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribose followed by benzylation. One common method includes the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups of ribose are protected using acetyl groups to form 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
Benzylation: The protected ribose is then treated with benzyl chloride in the presence of a base such as potassium carbonate and a solvent like ethyl acetate. The reaction is carried out at elevated temperatures (60-70°C) to achieve benzylation.
Deprotection: The acetyl groups are removed under acidic or basic conditions to yield Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside.
Industrial Production Methods
Industrial production methods for Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including nucleoside analogs.
Biology: The compound is employed in studies related to nucleoside metabolism and enzyme interactions.
Medicine: It serves as a precursor in the development of antiviral drugs and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside involves its interaction with specific molecular targets and pathways. As a nucleoside analog, it can inhibit nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or faulty replication. This property makes it valuable in antiviral and anticancer research.
Comparison with Similar Compounds
Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside can be compared with other similar compounds such as :
Methyl 2,3,5-tri-O-benzyl-alpha-D-ribofuranoside: Similar structure but different stereochemistry.
Methyl 2,3,5-tri-O-benzyl-beta-D-arabinofuranoside: Similar structure but different sugar moiety.
Methyl 2,3,5-tri-O-benzyl-beta-D-xylofuranoside: Similar structure but different sugar moiety.
The uniqueness of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside lies in its specific configuration and the presence of benzyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKHGGGJZLGII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000253 | |
Record name | Methyl 2,3,5-tri-O-benzylpentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79083-43-5 | |
Record name | NSC80726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3,5-tri-O-benzylpentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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